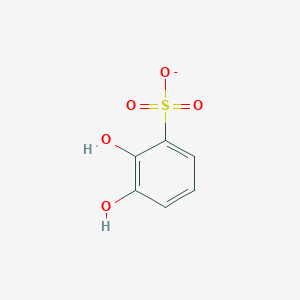

2,3-Dihydroxybenzenesulfonate

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydroxybenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O5S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3,7-8H,(H,9,10,11)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZYDKJOUEPFKMW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)S(=O)(=O)[O-])O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5O5S- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 2,3 Dihydroxybenzenesulfonate

Direct Sulfonation Routes for Catechol Derivatives

Direct sulfonation of catechol and its derivatives is a primary method for producing dihydroxybenzenesulfonates. This approach involves the introduction of a sulfonic acid group onto the aromatic ring of a catechol compound.

Sulfonation of Substituted Catechols (e.g., 4-tert-Butylcatechol)

The direct sulfonation of substituted catechols, such as 4-tert-butylcatechol (B165716), provides a pathway to novel sulfonated catechol compounds. For instance, the synthesis of barium 5-(tert-butyl)-2,3-dihydroxybenzenesulfonate has been achieved through the direct sulfonation of 4-tert-butylcatechol with concentrated sulfuric acid. mdpi.comresearchgate.netmdpi.com This solvent-free method is noted for its green and atom-economic characteristics, offering high yields with simple purification steps. mdpi.com The reaction is typically conducted by heating the substituted catechol in concentrated sulfuric acid. mdpi.com

The presence of substituents on the catechol ring, like the tert-butyl group, can influence the reaction's regioselectivity. smolecule.com For example, in the sulfonation of 4-tert-butylcatechol, the sulfonic acid group is directed to the 5-position, yielding 5-(tert-butyl)-2,3-dihydroxybenzenesulfonic acid. mdpi.com This specific substitution pattern is valuable for creating sterically hindered sulfonated catechols, which have potential applications in areas like redox flow batteries. mdpi.com

| Starting Material | Sulfonating Agent | Product | Key Features |

| 4-tert-Butylcatechol | Concentrated Sulfuric Acid | Barium 5-(tert-butyl)-2,3-dihydroxybenzenesulfonate | Solvent-free, high yield, green synthesis. mdpi.com |

| Catechol | Concentrated Sulfuric Acid | 1,2-dihydroxy-3,5-benzenedisulfonate sodium salt | High temperature (95°C) reaction. google.com |

Reaction Control and Product Selectivity in Sulfonation Processes

Controlling the reaction conditions during sulfonation is crucial for achieving desired product selectivity. Factors such as the sulfonating agent, reaction temperature, and the substrate itself play significant roles in determining the isomeric distribution of the products. researchgate.netgoogle.com

The sulfonation of dihydroxybenzenes can be complex, with the potential for competing reactions like sulfation (formation of a sulfate (B86663) ester) and over-sulfonation. mdpi.com For instance, the reaction of 1,2-dihydroxybenzene (catechol) with one equivalent of sulfur trioxide (SO3) initially forms a hydrogen sulfate, which then rearranges to the 4-sulfonic acid. researchgate.net Using an excess of SO3 leads to the formation of the O(2),4-disulfonated product. researchgate.net

The choice of sulfonating agent and its concentration significantly impacts the outcome. While concentrated sulfuric acid is commonly used, other reagents like sulfur trioxide in nitromethane (B149229) can offer different selectivity. researchgate.netmsu.edu The reactivity and directing effects of the hydroxyl groups are primary determinants of the sulfonation position. However, at higher concentrations of the sulfonating agent, the formation of a phenyl hydrogen sulfate intermediate can alter the directing effects, as the -OSO3H group is deactivating and primarily para-directing. researchgate.net

Electrochemical methods also present a green alternative for the sulfonation of catechols. researchgate.net The electrochemical oxidation of catechols in the presence of sulfite (B76179) ions can lead to the formation of sulfonated derivatives through a Michael addition reaction. researchgate.netelectrochemsci.org The rate of this reaction is influenced by the substituents on the catechol ring; electron-donating groups tend to decrease the reaction rate. electrochemsci.org

Pathways for 2,3-Dihydroxybenzenesulfonate Formation from Related Precursors

Besides direct sulfonation, this compound can be synthesized from other related compounds, notably through enzymatic pathways.

Enzymatic Routes from Aminobenzenesulfonates

An important enzymatic pathway for the formation of this compound involves the action of 2-aminobenzenesulfonate (B1233890) 2,3-dioxygenase. wikipedia.orgnih.gov This enzyme catalyzes the conversion of 2-aminobenzenesulfonate, along with NADH, H+, and O2, into this compound, ammonia (B1221849) (NH3), and NAD+. wikipedia.orggenome.jp This reaction is a key step in the biodegradation of aminobenzenesulfonates by certain bacteria, such as Alcaligenes sp. strain O-1. wikipedia.orgnih.govd-nb.info

The enzyme system, referred to as ABSDOS (2-aminobenzenesulfonate 2,3-dioxygenase system), is a multi-component system that facilitates the deamination and dihydroxylation of the substrate. nih.gov This biological route is part of the broader metabolic pathways for the degradation of aromatic sulfonates in microorganisms. uni-konstanz.denih.gov For example, in the degradation of 4-aminobenzenesulfonate (B1229798), the initial deamination leads to 4-sulfocatechol, which is then further metabolized. frontiersin.orgresearchgate.net

Synthesis of Advanced Materials Incorporating Dihydroxybenzenesulfonate Moieties

The unique properties of dihydroxybenzenesulfonates make them valuable monomers for the synthesis of advanced functional polymers.

Integration into Sulfonated Polymers (e.g., Polyarylene Ether Nitriles, Polycatechols)

Dihydroxybenzenesulfonate derivatives, particularly potassium 2,5-dihydroxybenzenesulfonate, are utilized as key monomers in the synthesis of sulfonated polymers. lookchem.comsmolecule.com These polymers, such as sulfonated poly(arylene ether nitrile)s (SPAEEN), are of great interest for applications like proton exchange membranes (PEMs) in fuel cells. scispace.comresearchgate.netcanada.ca

The synthesis of SPAEEN copolymers is typically achieved through nucleophilic aromatic substitution polycondensation. scispace.comresearchgate.netcanada.ca This involves reacting monomers like 2,6-difluorobenzonitrile (B137791) with a dihydroxybenzenesulfonate salt and another bisphenol in a high-boiling polar solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO). scispace.comcanada.carsc.org By adjusting the feed ratio of the sulfonated monomer to the unsulfonated bisphenol, the sulfonic acid group content in the resulting polymer can be controlled. scispace.comcanada.ca

These sulfonated polymers exhibit desirable properties such as high thermal stability and proton conductivity, making them suitable for demanding applications. smolecule.comcanada.ca Furthermore, the incorporation of dihydroxybenzenesulfonate moieties can be used to create cross-linkable polymers for enhanced membrane stability. acs.org Polycatechols containing sulfonated units have also been investigated for their potential in electrochemical energy storage. dntb.gov.ua

| Polymer Type | Monomers | Polymerization Method | Key Properties/Applications |

| Sulfonated Poly(arylene ether nitrile) (SPAEEN) | 2,6-difluorobenzonitrile, potassium 2,5-dihydroxybenzenesulfonate, 4,4′-biphenol | Nucleophilic Aromatic Substitution Polycondensation | High thermal stability, proton conductivity for PEMs. scispace.comcanada.ca |

| End-group Cross-linkable Sulfonated Poly(arylene ether) | Potassium 2,5-dihydroxybenzenesulfonate, decafluorobiphenyl, ethynylphenol | Direct Polymerization and End-capping | Cross-linkable for enhanced membrane stability. acs.org |

| Sulfonated Polycatechol | 5-(tert-butyl)-2,3-dihydroxybenzenesulfonate | Immobilization in a conductive polymer | Electrochemical energy storage. dntb.gov.ua |

Chemical Reactivity and Mechanistic Investigations of 2,3 Dihydroxybenzenesulfonate

Redox Chemistry and Electrochemical Behavior

The redox properties of 2,3-dihydroxybenzenesulfonate are of significant interest, particularly due to the catechol group, which is known for its electrochemical activity. This activity is central to applications in areas like electrochemical energy storage. mdpi.com

Catechol and its derivatives are well-documented to undergo reversible two-electron oxidation processes. nih.gov This characteristic is considered promising for their use in electrochemical power sources such as redox flow batteries. mdpi.comresearchgate.net The fundamental process involves the oxidation of the two hydroxyl groups to form the corresponding o-quinone, with the transfer of two protons and two electrons.

This two-electron redox reaction provides a high potential for energy density accumulation. nih.gov While specific studies on this compound in non-aqueous systems are not extensively detailed in the provided literature, the general principle of catechol redox chemistry is expected to hold. The presence of the sulfonate group enhances aqueous solubility, making it particularly suitable for aqueous redox flow battery applications. researchgate.net Research on related sulfonated catechols, like Tiron, confirms that the two-electron redox reaction is a key feature, leading to stable and reproducible charge and discharge cycles. researchgate.net

This two-step process can be summarized as:

Step 1 (Chemical Reaction): this compound is oxidized (losing one electron) to a semiquinone radical.

Step 2 (Electrochemical Reaction): The semiquinone radical is oxidized at the electrode surface (losing a second electron) to form the corresponding quinone species. nih.gov

This pathway, involving a semiquinone radical intermediate, is a common feature in the oxidation of phenolic and catechol-containing compounds. nih.gov

Degradation Mechanisms and Pathways

Investigating the degradation of this compound is crucial for environmental remediation, as it can be an intermediate in the breakdown of more complex pollutants like benzenesulfonates. scispace.com

Advanced Oxidation Processes (AOPs) are effective methods for degrading recalcitrant organic compounds like this compound. These processes rely on the generation of highly reactive radical species, such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻).

UV/Persulfate (UV/PS): This process involves the activation of persulfate (S₂O₈²⁻) by ultraviolet (UV) light to generate potent sulfate radicals (SO₄•⁻). mdpi.com The UV/PS system has been shown to be effective in degrading bisphenol S (BPS), a process during which dihydroxybenzenesulfonic acid isomers are formed as intermediates. mdpi.comresearchgate.net The degradation is initiated by an electron transfer reaction from the aromatic compound to the sulfate radical. mdpi.comresearchgate.net The reaction kinetics are often pseudo-first-order. rsc.org

UV/Ozone (O₃/UV): The combination of ozone and UV light is another powerful AOP. This method, often enhanced with a catalyst like TiO₂, generates hydroxyl radicals that readily attack the aromatic ring. scispace.com Studies on the degradation of 2,5-dihydroxybenzenesulfonate (a key intermediate of benzenesulfonate (B1194179) degradation) show that the mineralization rate is significantly higher in a combined O₃/TiO₂/UV system compared to individual O₃/UV or TiO₂/UV processes, indicating a synergistic effect. scispace.com The presence of multiple hydroxyl groups on the benzene (B151609) ring increases the probability of ring-cleavage during these AOPs. scispace.com Combining ozone with UV and H₂O₂ has also been shown to effectively degrade various micropollutants. nih.gov

The table below summarizes the effectiveness of different AOPs on related compounds, illustrating the general principles applicable to this compound.

| AOP System | Target Compound | Key Finding | Source |

| UV/Persulfate | Bisphenol S (BPS) | Effective degradation with dihydroxybenzenesulfonic acid identified as an intermediate. | mdpi.comresearchgate.net |

| UV/Persulfate | 2,4-dichlorophenol | Follows pseudo-first-order kinetics. | rsc.org |

| O₃/TiO₂/UV | 2,5-dihydroxybenzenesulfonate | Combined procedure shows synergistic effect, significantly exceeding the efficiency of individual methods. | scispace.com |

| UV/O₃/H₂O₂ | Atrazine | Combination of UV with ozone/H₂O₂ significantly increased degradation from 12.6% to 66.9%. | nih.gov |

The degradation of this compound proceeds through a series of intermediate products before complete mineralization to CO₂ and H₂O. The primary reaction pathways involve hydroxylation and the cleavage of the aromatic ring.

Hydroxylation: The initial attack by radicals like •OH or SO₄•⁻ often leads to the addition of further hydroxyl groups to the aromatic ring. nih.gov During the degradation of related compounds like benzenesulfonic acid and bisphenol S, various isomers of dihydroxybenzenesulfonic acid and even trihydroxybenzenesulfonic acid have been identified as transformation products. mdpi.comcusat.ac.in For example, the degradation of 4-hydroxybenzenesulfonic acid can yield 3,4-dihydroxybenzenesulfonic acid. mdpi.com This suggests that this compound could be further hydroxylated during intensive AOP treatment.

Ring-Opening: Following hydroxylation, the aromatic ring becomes destabilized and susceptible to cleavage. scispace.comnih.gov This is a critical step in the mineralization process. The oxidation of the aromatic ring by radicals can form a bicyclic peroxy intermediate, which is unstable and can subsequently undergo ring scission to form smaller, aliphatic compounds such as unsaturated aldehydes and ketones. nih.gov Studies on the degradation of other sulfonated aromatics have confirmed that mineralization can occur, to some extent, even without prior desulfonation (the removal of the sulfonic acid group). scispace.com

The following table lists some intermediates identified during the degradation of related sulfonated aromatic compounds.

| Parent Compound | Degradation Process | Identified Intermediates/Products | Source |

| Benzenesulfonic Acid | Sonolysis | Hydroxybenzenesulfonates, Dihydroxybenzenesulfonates | cusat.ac.in |

| Bisphenol S | UV/Persulfate | 4-hydroxybenzenesulfonic acid, 3,4-dihydroxybenzenesulfonic acid, Quinone-type products | mdpi.com |

| Benzene | HO• or SO₄•⁻ Oxidation | Phenol (B47542), Ring-cleavage products (unsaturated aldehydes, ketones) | nih.gov |

The kinetics of this compound degradation are governed by electron transfer processes and subsequent radical reactions. The initial step in many AOPs is the transfer of an electron from the electron-rich catechol ring to the oxidizing radical. nih.gov

In persulfate-based systems, the degradation is initiated by an electron transfer from the parent molecule to the sulfate radical (SO₄•⁻), which results in the formation of a radical cation of the parent compound. mdpi.comresearchgate.net This radical cation is highly reactive and undergoes further reactions, such as hydration (hydroxylation) or rearrangement, leading to the formation of intermediates. mdpi.com This electron transfer mechanism is often the rate-determining step and explains why compounds with electron-rich moieties are degraded effectively by these methods. nih.gov

Electrophilic Substitution and Sulfonate Group Reactions

Electrophilic Substitution

The benzene ring of this compound is highly activated towards electrophilic attack due to the presence of two electron-donating hydroxyl groups. However, the sulfonic acid group is strongly electron-withdrawing and deactivating. The directing effects of these groups on incoming electrophiles are summarized in the table below.

| Substituent | Position on Ring | Electronic Effect | Directing Influence |

| -OH | 2 | Activating | Ortho, Para |

| -OH | 3 | Activating | Ortho, Para |

| -SO₃H | 1 | Deactivating | Meta |

In this compound, the positions ortho and para to the hydroxyl groups are 4, 5, and 6. The positions meta to the sulfonic acid group are 3 and 5. The position of electrophilic attack will be a result of the synergistic and antagonistic effects of these groups. The powerful activating effect of the two hydroxyl groups generally dominates, leading to substitution at the positions most strongly activated by them, which are also not sterically hindered.

Halogenation: The reaction of this compound with halogens (e.g., bromine or chlorine) is expected to proceed readily due to the activated nature of the ring. The substitution pattern would be directed by the hydroxyl groups. For instance, bromination would likely occur at the positions para to the hydroxyl groups, if available and not sterically hindered. In a related compound, 5-hexyl-2,4-dihydroxybenzenesulfonic acid, bromination shows preferential addition at the C-3 or C-5 positions, which are meta to the sulfonic acid group. benchchem.com

Nitration: Nitration of this compound, typically carried out with a mixture of nitric acid and sulfuric acid, introduces a nitro (-NO₂) group onto the aromatic ring. google.com The nitronium ion (NO₂⁺) is the active electrophile. masterorganicchemistry.comlibretexts.org The position of nitration would be influenced by the directing effects of the existing substituents. The use of milder nitrating agents, such as acetyl nitrate (B79036) generated in situ from acetic anhydride (B1165640) and nitric acid, can also be employed for nitration of activated aromatic rings. google.com

Sulfonation: Further sulfonation of this compound can occur under forcing conditions, such as with fuming sulfuric acid (oleum). masterorganicchemistry.com The sulfonation of catechol (1,2-dihydroxybenzene) with concentrated sulfuric acid at elevated temperatures is known to produce 1,2-dihydroxy-3,5-benzenedisulfonate, indicating that a second sulfonate group can be introduced onto the ring. google.comchemicalbook.com This suggests that this compound could potentially be further sulfonated at the 5-position. The sulfonation reaction is often reversible. lkouniv.ac.in

Representative Sulfonation of Catechol

| Reactant | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Catechol | Concentrated H₂SO₄ (98%) | 95°C, 5h | 1,2-dihydroxy-3,5-benzenedisulfonate sodium salt (after neutralization) | 73% | google.comchemicalbook.com |

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are important methods for forming carbon-carbon bonds with an aromatic ring. wikipedia.orglibretexts.org However, these reactions are generally not successful on rings substituted with strongly deactivating groups like -SO₃H. libretexts.org Furthermore, the presence of the hydroxyl groups can lead to side reactions with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. Therefore, direct Friedel-Crafts reactions on this compound are expected to be challenging.

Sulfonate Group Reactions

The sulfonic acid group in this compound can also participate in chemical reactions.

Desulfonation: The sulfonation of aromatic compounds is a reversible process. lkouniv.ac.in Heating an arylsulfonic acid with dilute acid can remove the sulfonic acid group. masterorganicchemistry.com This reversibility can be utilized in synthesis to employ the sulfonate group as a temporary blocking group to direct other substituents to desired positions, followed by its removal. The desulfonation of sulfonated polycatechols has been observed at elevated temperatures (280–400 °C). acs.org

Reactions as a Leaving Group: While the primary focus here is on electrophilic substitution, it is noteworthy that arylsulfonates are excellent leaving groups in nucleophilic substitution reactions. acs.orgfau.edunih.gov Although the sulfonate group is directly attached to the aromatic ring in this compound, derivatives where the sulfonate is part of an ester (e.g., an alkyl arylsulfonate) would exhibit this reactivity.

Conversion to Sulfonyl Chlorides: The sodium salt of a sulfonic acid can be converted to the corresponding sulfonyl chloride by reacting it with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). lkouniv.ac.in This reactive intermediate can then be used to synthesize sulfonamides and sulfonate esters.

Environmental Dynamics and Biogeochemical Cycling of Dihydroxybenzenesulfonates

Environmental Fate Processes and Pathways

The environmental fate of dihydroxybenzenesulfonates, such as 2,3-dihydroxybenzenesulfonate, is governed by a combination of transport and transformation processes within the biosphere. As sulfonated aromatic compounds, their behavior is influenced by the properties of the sulfonic acid group, which generally imparts high water solubility. cymitquimica.com This solubility facilitates their transport in aquatic systems, but also makes them susceptible to various degradation pathways. Biogeochemical cycling is a key concept, where the constituent elements (carbon, sulfur, oxygen, hydrogen) are circulated through the living (biotic) and non-living (abiotic) components of an ecosystem. britannica.combyjus.com

The primary transformation pathways for aromatic compounds in the environment are microbial degradation and photochemical reactions. herts.ac.ukunesp.br For dihydroxybenzenesulfonates, microbial breakdown is a significant fate process. Bacteria and other microorganisms have evolved enzymatic pathways to cleave the stable aromatic ring and utilize the compound as a source of carbon and energy. unesp.br This process, known as biodegradation, is central to the removal of these compounds from soil and water. The sulfur component is cycled through processes like mineralization and uptake by organisms. libretexts.org

The degradation of sulfonated aromatics often begins with an attack on the benzene (B151609) ring, typically hydroxylation, followed by ring cleavage. The stability of the benzene ring means that specific enzymes, such as dioxygenases, are required to destabilize it, allowing for its breakdown. unesp.br Once the ring is opened, the resulting aliphatic chain is more readily metabolized by common microbial pathways. The ultimate fate of the carbon in this compound is its conversion to carbon dioxide through respiration or its incorporation into microbial biomass. libretexts.orgucar.edu

Occurrence and Distribution in Aquatic and Terrestrial Systems

This compound is not a widely monitored environmental contaminant, and data on its broad occurrence is limited. However, it has been identified in specific contexts, primarily as an intermediate in the biodegradation of other anthropogenic compounds.

It is a known metabolite in the degradation pathway of 2-aminobenzenesulfonate (B1233890) by soil bacteria like Alcaligenes sp. strain O-1. This indicates that its presence in terrestrial and aquatic environments could be linked to sites contaminated with precursors such as aminobenzenesulfonic acids, which are used in the synthesis of dyes and other chemicals. sci-hub.se For instance, this compound has been identified as an intermediate product during the bioremediation of certain anthraquinone (B42736) dyes. researchgate.net

Beyond its role as a microbial metabolite, this compound has also been reported in the freshwater flagellate protozoan Euglena gracilis. nih.gov This finding suggests potential for its natural production or accumulation in certain microorganisms, although the metabolic context in this organism is not fully elucidated. Its detection in human urine also points to potential exposure and metabolic processing, though the sources of this exposure are not specified. ebi.ac.uk The high water solubility of dihydroxybenzenesulfonates suggests they are most likely to be found dissolved in aquatic systems or in the soil pore water of contaminated sites. cymitquimica.com

Table 1: Reported Occurrences of this compound

| Environment/Organism | Context | Reference(s) |

| Alcaligenes sp. strain O-1 | Intermediate in the biodegradation of 2-aminobenzenesulfonate. | |

| Euglena gracilis | Reported as a detected compound in this algal species. | nih.gov |

| Bioremediation Systems | Intermediate in the breakdown of an anthraquinone dye. | researchgate.net |

| Human | Detected as a metabolite in urine. | ebi.ac.uk |

Bioremediation Potential and Mechanisms

The fact that this compound is an intermediate in microbial degradation pathways inherently demonstrates its susceptibility to bioremediation. researchgate.net Bioremediation leverages the metabolic capabilities of microorganisms to break down environmental pollutants. mdpi.com For sulfonated aromatic compounds, this process typically involves specialized bacteria that can initiate the attack on the stable aromatic ring.

The key to the biodegradation of this compound is the enzymatic cleavage of its catechol-like structure. In Alcaligenes sp. strain O-1, the degradation of 2-aminobenzenesulfonate first leads to the formation of this compound. This intermediate is then subjected to meta-ring cleavage by the enzyme 3-sulphocatechol 2,3-dioxygenase. This reaction opens the aromatic ring between the two hydroxyl groups, forming 2-hydroxymuconic acid 6-semialdehyde-5-sulfonate. Subsequent enzymatic steps lead to the spontaneous and complete desulfonation of the molecule, releasing the sulfur as sulfite (B76179), and channeling the carbon backbone into central metabolism.

This pathway highlights a crucial mechanism for bioremediation: the enzymatic removal of the sulfonate group, which is often a key factor in the persistence of related compounds. The ability of certain bacteria to not only cleave the aromatic ring but also to desulfonate the resulting products makes them valuable for the remediation of water and soil contaminated with sulfonated aromatic pollutants. researchgate.net

Adsorption and Transformation in Microbial and Algal Systems

The interaction of this compound with microbial and algal cells begins with its transport into the cell, a process that can be influenced by adsorption to the cell surface. While specific adsorption data for this compound is scarce, the general process for pollutants involves initial surface binding followed by transport across the cell membrane for intracellular transformation. sciepublish.com

Microbial Transformation: In bacterial systems, the transformation of this compound is well-documented as part of a larger catabolic pathway. As observed in Alcaligenes sp. strain O-1, the compound serves as a substrate for specific enzymes.

Formation: this compound is formed from 2-aminobenzenesulfonate via the action of 2-aminobenzenesulfonate 2,3-dioxygenase. This enzyme incorporates two oxygen atoms into the benzene ring, adding two hydroxyl groups and releasing the amino group as ammonia (B1221849).

Ring Cleavage: The resulting this compound (also called 3-sulfocatechol) is then cleaved by 3-sulphocatechol 2,3-dioxygenase. This is a critical step that breaks the aromaticity of the compound.

Desulfonation: Following ring cleavage, the molecule undergoes further enzymatic modification that leads to the release of the sulfonate group as sulfite (SO₃²⁻), which can then be used by the microorganism as a sulfur source or oxidized to sulfate (B86663). modelseed.org

Table 2: Key Enzymes in the Microbial Transformation of this compound

| Enzyme | Reaction | Organism Example | Reference(s) |

| 2-Aminobenzenesulfonate 2,3-dioxygenase | 2-Aminobenzenesulfonate + NADH + H⁺ + O₂ → this compound + NH₃ + NAD⁺ | Alcaligenes sp. strain O-1 | |

| 3-Sulphocatechol 2,3-dioxygenase | This compound + O₂ → 2-Hydroxymuconic acid 6-semialdehyde-5-sulfonate | Alcaligenes sp. strain O-1 |

Algal Systems: Information on the specific mechanisms of this compound transformation in algae is less detailed than for bacteria. However, algae are known to be effective in the bioremediation of various organic pollutants, including aromatic compounds. sci-hub.semdpi.com The reported presence of this compound in Euglena gracilis suggests that this organism can either synthesize, accumulate, or transform the compound. nih.gov Algal bioremediation can occur through several mechanisms: bioadsorption onto the cell biomass, uptake and bioaccumulation within the cell, or enzymatic transformation into less toxic intermediates. sci-hub.se Given its structure as a dihydroxybenzene derivative, it is plausible that algae could metabolize it using phenol-degrading enzymes, similar to those found in bacteria.

Bacterial Degradation Pathways

The presence of a sulfonate group on an aromatic ring generally increases a compound's recalcitrance to microbial degradation. nih.gov However, various bacterial species have evolved sophisticated enzymatic machinery to utilize these compounds as sources of carbon, sulfur, and energy.

Meta-Cleavage Pathways for Related Aromatic Sulfonates (e.g., 2,3-Dihydroxybenzoate)

Identification and Characterization of Key Enzymes (e.g., Extradiol Dioxygenases)

Extradiol dioxygenases exhibit a broad substrate range, and their activity is crucial for the degradation of various catecholic compounds. utsa.eduscienceopen.com For example, 2,3-dihydroxybiphenyl dioxygenase is a type II extradiol dioxygenase involved in the degradation of biphenyl. utsa.edu Some extradiol dioxygenases have been purified and characterized, revealing their kinetic properties and metal dependencies. For instance, a type II extradiol dioxygenase from Rhodococcus sp. strain DFA3, involved in fluorene (B118485) degradation, was found to be an α4β4 heterooctamer that requires Fe(II) for maximal activity. nih.gov While most extradiol dioxygenases are iron-dependent, manganese-dependent versions have also been identified. researchgate.net

The desulfonation of some aromatic sulfonates can occur spontaneously following the action of a ring-cleavage dioxygenase. d-nb.info For example, the desulfonation of 3-sulfocatechol is initiated by a dioxygenase, leading to the formation of a sulfo-aldehyde which then hydrolyzes spontaneously. oup.com

Role in Sulfur Cycling in Environmental Microbiomes

The microbial degradation of organosulfonates, including dihydroxybenzenesulfonates, is a vital component of the global sulfur cycle. permalogica.comnumberanalytics.com This cycle involves the transformation of sulfur through various oxidation states, mediated by a diverse range of microorganisms. numberanalytics.comnih.gov Bacteria can utilize sulfonates as a source of sulfur for growth, a process that is often regulated by sulfate availability. d-nb.infooup.com Under sulfate-limiting conditions, bacteria can induce a "sulfate starvation induced" (SSI) stimulon, a global regulatory network that activates genes for scavenging sulfur from alternative sources like sulfonates. d-nb.info

Enzymatic Synthesis and Functionalization

Beyond degradation, microbial enzymes offer powerful tools for the synthesis and modification of complex organic molecules, including sulfonated aromatics.

Oxygenase-Mediated Hydroxylation and Dioxygenation Reactions

Oxygenases are a broad class of enzymes that catalyze the incorporation of oxygen atoms from O₂ into their substrates. nih.gov Rieske oxygenases, a specific type of non-heme iron oxygenase, are particularly versatile and are involved in a wide array of hydroxylation and dioxygenation reactions on aromatic compounds. researchgate.netnih.gov These enzymes typically consist of multiple protein components, including a reductase and a terminal oxygenase that contains a characteristic [2Fe-2S] Rieske cluster and a mononuclear iron center. nih.gov

Rieske oxygenases can exhibit remarkable site- and stereoselectivity, making them attractive for biocatalytic applications. researchgate.net For example, the Rieske monooxygenase TsaM catalyzes the monooxygenation of p-toluenesulfonate to 4-(hydroxymethyl)benzenesulfonate. nih.govresearchgate.net While direct enzymatic synthesis of this compound via this mechanism is not explicitly detailed in the provided context, the principles of oxygenase-mediated hydroxylation are well-established for a variety of aromatic substrates. nih.govresearchgate.net Aromatic peroxygenases represent another class of enzymes capable of hydroxylating aromatic rings, using hydrogen peroxide as the oxidant. nih.gov

Genetic and Molecular Basis of Microbial Interaction

The ability of microorganisms to metabolize compounds like this compound is encoded in their genetic material. The genes responsible for the degradation of aromatic sulfonates are often organized in operons, allowing for coordinated regulation of the entire metabolic pathway. nih.gov

In many cases, these catabolic genes are found on mobile genetic elements such as plasmids. nih.gov This facilitates horizontal gene transfer, enabling the rapid dissemination of degradation capabilities within microbial communities. d-nb.info For instance, the well-studied TOL plasmid pWWO carries the genes for the complete degradation of toluene (B28343) and related compounds via a meta-cleavage pathway. nih.gov

The degradation of complex sulfonated aromatics can sometimes require the synergistic action of a microbial consortium, where different species carry out different steps of the degradation pathway. nih.govresearchgate.net In such co-cultures, the metabolic products of one organism can serve as the substrate for another. nih.gov The genetic basis for these symbiotic interactions can be elucidated through genomic analysis, revealing, for example, dependencies for essential metabolites like biotin (B1667282) or p-aminobenzoic acid. nih.gov Understanding the genetic and molecular underpinnings of these processes is crucial for developing effective bioremediation strategies for environments contaminated with sulfonated aromatic compounds. nih.gov

Microbial Metabolism and Enzymatic Biotransformations of Dihydroxybenzenesulfonates

Gene Cluster Analysis for Catabolic Pathways

The genetic basis for the breakdown of compounds like this compound is typically organized into gene clusters. These clusters contain the genes encoding the necessary enzymes for the complete catabolic pathway, ensuring coordinated regulation and expression. Analysis of these gene clusters in various bacteria provides insight into the metabolic potential and the enzymatic machinery involved.

The breakdown of this compound in aerobic bacteria is hypothesized to be a two-stage process, each managed by a distinct set of genes likely organized in clusters:

Desulfonation: The initial and crucial step is the removal of the sulfonate group from the aromatic ring. This is accomplished by specialized enzyme systems. In many soil bacteria, the desulfonation of aromatic sulfonates is carried out by a multicomponent monooxygenase system. frontiersin.orgresearchgate.net The asf (arylsulfonatase) gene cluster, identified in bacteria like Pseudomonas putida, is a key example. researchgate.netnih.gov This cluster typically includes genes for a monooxygenase (e.g., asfA), a reductase, and transport proteins required to bring the sulfonate into the cell. frontiersin.orgfrontiersin.org The action of this system would convert this compound into catechol (2,3-dihydroxybenzoate) and release sulfite (B76179). nih.govd-nb.info The expression of these desulfonation genes is often induced by sulfur starvation, allowing the bacterium to use the sulfonate as a sulfur source. nih.gov

Ring Cleavage of the Dihydroxylated Intermediate: Following desulfonation, the resulting intermediate, 2,3-dihydroxybenzoate, is degraded. Detailed research on Pseudomonas reinekei MT1 has identified the dhb gene cluster, which is responsible for the catabolism of 2,3-dihydroxybenzoate through a meta-cleavage pathway. oup.com Transcriptional analyses have shown that the genes within the dhb cluster are highly expressed when the bacteria are grown with 2,3-dihydroxybenzoate as a substrate. oup.com

The dhb gene cluster in P. reinekei MT1 is a chimeric system, meaning it is composed of genes with different evolutionary origins. oup.com The initial enzymes show similarity to those involved in dihydroxy-p-cumate degradation, while the subsequent enzymes are related to those for catechol degradation. oup.com The key enzymes and their functions encoded by this cluster are detailed below.

Table 1: Genes and Enzymes of the dhb Cluster for 2,3-Dihydroxybenzoate Catabolism Data derived from studies on Pseudomonas reinekei MT1. oup.com

| Gene | Enzyme | Function in the Pathway |

| dhbA | 2,3-Dihydroxybenzoate Dioxygenase | Catalyzes the 3,4-dioxygenation (meta-cleavage) of the aromatic ring to form 2-hydroxy-3-carboxymuconate. |

| dhbB | 2-Hydroxy-3-carboxymuconate Decarboxylase | Decarboxylates the product of DhbA to yield 2-hydroxymuconic semialdehyde. |

| dhbC | 2-Hydroxymuconic Semialdehyde Dehydrogenase | Dehydrogenates the semialdehyde. |

| dhbD | 4-Oxalocrotonate Decarboxylase | Involved in the further processing of the ring-cleavage product. |

| dhbE | 2-Oxopent-4-enoate Hydratase | Hydrates the product from the previous step. |

| dhbF | 4-Hydroxy-2-oxovalerate Aldolase | Cleaves the carbon chain to produce smaller molecules. |

| dhbG/H | Acetaldehyde Dehydrogenase / Aldolase | Further metabolizes the products to intermediates that can enter central metabolic pathways like the citrate (B86180) cycle. |

The organization of these genes into a functional cluster allows for the efficient and regulated degradation of the aromatic compound. The study of such gene clusters is fundamental to understanding the microbial capacity to remediate sulfonated aromatic pollutants and to cycle essential elements in the environment.

Coordination Chemistry and Metal Complexation Studies of 2,3 Dihydroxybenzenesulfonate

Ligand Properties and Chelation Behavior

Role of Catechol and Sulfonate Moieties in Metal Binding

The chelation of metal ions by 2,3-dihydroxybenzenesulfonate is primarily driven by the catechol and sulfonate groups. The two hydroxyl groups of the catechol moiety can deprotonate to form a bidentate binding site, which can strongly coordinate with a variety of metal ions. frontiersin.orguni-duesseldorf.de This interaction is a key feature of catechol-containing compounds and is responsible for the formation of stable metal complexes. frontiersin.orgmdpi.com The deprotonated catecholate is a hard donor, showing a high affinity for hard metal ions.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. mdpi.comsysrevpharm.org The stoichiometry of the reaction and the specific reaction conditions, such as pH and temperature, can be adjusted to favor the formation of desired complex structures.

Structural Elucidation of Metal-Dihydroxybenzenesulfonate Adducts

A variety of analytical techniques are employed to elucidate the structure of metal-2,3-dihydroxybenzenesulfonate adducts. Single-crystal X-ray diffraction is a powerful method for determining the precise three-dimensional arrangement of atoms within the complex, including bond lengths, bond angles, and coordination geometry around the metal center. nih.gov Spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy can confirm the coordination of the catechol and sulfonate groups to the metal ion by observing shifts in their characteristic vibrational frequencies. nih.govbendola.com UV-Visible spectroscopy is used to study the electronic transitions within the complex, which can provide information about the coordination environment of the metal ion. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy can also be utilized to probe the structure of the complexes in solution. nih.gov

Thermodynamic and Kinetic Aspects of Complex Formation

The formation of metal complexes with this compound is governed by both thermodynamic and kinetic factors. Thermodynamic stability refers to the equilibrium position of the complex formation reaction, quantified by the stability constant (K). A high stability constant indicates a strong affinity between the metal ion and the ligand. Kinetic stability, on the other hand, relates to the rate at which the complex forms and dissociates. mdpi.comlibretexts.org

Studies on related catecholate systems have shown that the thermodynamic stability of the complexes is influenced by factors such as the nature of the metal ion and the pH of the solution. frontiersin.orgmdpi.com The kinetics of complex formation can be investigated using techniques such as stopped-flow spectrophotometry to determine the rate constants for the association and dissociation of the ligand from the metal center. researchgate.net Understanding these thermodynamic and kinetic parameters is crucial for predicting the behavior of these complexes in various applications. rsc.orgresearchgate.net

Applications in Functional Materials Research (e.g., Metal-Organic Frameworks, Energy Storage)

The unique properties of this compound and its metal complexes make them promising candidates for the development of functional materials.

One area of interest is their use as building blocks for metal-organic frameworks (MOFs) . MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. rsc.orgfrontiersin.org The ability of this compound to coordinate with metal ions through both its catechol and sulfonate groups offers the potential to create MOFs with tailored structures and properties for applications such as gas storage and separation. frontiersin.org

Furthermore, catechol derivatives have garnered significant attention for their potential in energy storage applications. mdpi.comnih.gov The reversible two-electron redox process of the catechol moiety makes it an attractive component for electrochemical energy storage systems, such as redox flow batteries. The sulfonate group can enhance the solubility of the redox-active species in aqueous electrolytes, which is a key requirement for these systems. mdpi.com Research into sulfonated catechols suggests their utility in developing materials for next-generation batteries and supercapacitors. dntb.gov.ua

Advanced Analytical Methodologies for 2,3 Dihydroxybenzenesulfonate

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the separation and quantification of 2,3-dihydroxybenzenesulfonate, particularly in complex mixtures. These techniques leverage the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS/MS) Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. When coupled with tandem mass spectrometry (MS/MS), it provides a powerful tool for both quantification and structural elucidation.

The separation of dihydroxybenzoic acid isomers, which are structurally similar to this compound, can be challenging using single-mode chromatography like reversed-phase or HILIC. helixchrom.com Mixed-mode chromatography, which combines reversed-phase with anion- and cation-exchange mechanisms, offers superior selectivity and peak shape for these types of acidic and hydrophilic compounds. helixchrom.com An Amaze TR column, for instance, has been successfully used to separate dihydroxybenzoic acid isomers. helixchrom.com This approach is compatible with various detection methods, including mass spectrometry. helixchrom.com

For the analysis of 2,3-dihydroxybenzoic acid and its impurities, a Coresep SB mixed-mode column can be employed. helixchrom.com The retention time in this system is controlled by adjusting the acetonitrile (B52724) (ACN) concentration, buffer concentration, and pH of the mobile phase. helixchrom.com This method is noted for its speed, robustness, and reproducibility. helixchrom.com

The coupling of HPLC with MS/MS allows for highly sensitive and selective detection. Following chromatographic separation, the analyte is ionized, and the resulting ions are separated by their mass-to-charge ratio (m/z). The precursor ion corresponding to this compound is selected and fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides a high degree of certainty in identification and quantification, even at low concentrations.

A study on the human urinary metabolome utilized ultra-high-performance liquid chromatography coupled to a linear quadrupole ion trap-Orbitrap mass spectrometer for metabolite identification. ebi.ac.uk This sophisticated setup allowed for the formal and putative identification of numerous metabolites by matching chromatographic retention times, mass spectra, and product ion spectra to those of reference compounds or through MS/MS experiments. ebi.ac.uk

Table 1: HPLC Methods for Related Dihydroxybenzoic Acid Isomers

| Parameter | Method 1 (Amaze TR Column) | Method 2 (Coresep SB Column) |

| Column | Amaze TR (4.6x50 mm, 3 µm, 100A) | Coresep SB |

| Separation Modes | Reversed-phase, anion-exchange | Mixed-mode |

| Mobile Phase | 20% ACN with 15 mM AmFm pH 3 | ACN, buffer (concentration and pH adjusted) |

| Detection | UV 255 nm, MS, ELSD, RI | UV, MS, CAD, ELSD |

| Flow Rate | 1 mL/min | Not specified |

| Analytes | Dihydroxybenzoic acid isomers | 2,3-Dihydroxybenzoic acid and impurities |

| Key Feature | Good selectivity and peak shape for hydrophilic acidic compounds. helixchrom.com | Fast, robust, and reproducible. helixchrom.com |

This table is based on methods developed for structurally similar dihydroxybenzoic acids and provides a framework for developing a method for this compound.

Ultra-Performance Liquid Chromatography (UPLC) Applications for Rapid Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing smaller particle sizes in the stationary phase (typically sub-2 µm) to achieve higher resolution, greater sensitivity, and faster analysis times.

The application of UPLC is particularly advantageous for high-throughput screening and the analysis of complex biological samples where numerous metabolites are present. A study focused on annotating the human adult urinary metabolome successfully employed ultra-high-performance liquid chromatography coupled with a high-resolution mass spectrometer. ebi.ac.uk This methodology enabled the characterization of 384 metabolites, demonstrating the power of UPLC in resolving complex mixtures and identifying individual components. ebi.ac.uk The use of UPLC significantly reduces run times, allowing for more samples to be analyzed in a shorter period without compromising separation efficiency.

For the analysis of this compound, a UPLC method would offer a substantial improvement in speed and efficiency over conventional HPLC. The principles of method development would be similar, involving the optimization of mobile phase composition, gradient, and flow rate to achieve the desired separation. The enhanced resolution of UPLC can be particularly beneficial for separating this compound from its isomers and other closely related compounds.

Spectrophotometric and Spectroscopic Approaches

Spectroscopic techniques are invaluable for both the quantitative analysis and structural characterization of this compound. These methods are based on the interaction of the molecule with electromagnetic radiation.

Visible Spectrophotometry for Reaction Monitoring

Visible spectrophotometry is a straightforward and cost-effective technique that can be used to monitor chemical reactions involving colored compounds. While this compound itself is not colored, it can be involved in reactions that produce colored products. The formation of these products can be monitored by measuring the absorbance of light at a specific wavelength in the visible region of the electromagnetic spectrum.

For instance, the reaction of this compound with a chromogenic reagent can lead to a colored complex. The rate of formation of this complex, and thus the rate of the reaction, can be followed by tracking the increase in absorbance over time. This approach is particularly useful for kinetic studies and for optimizing reaction conditions. A study on the monitoring of antibody-drug conjugation reactions successfully utilized UV/Vis spectroscopy in conjunction with partial least squares regression for non-invasive, real-time monitoring. nih.gov This demonstrates the potential of spectrophotometric methods for tracking reaction progress. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry for Structural Confirmation

For the unambiguous confirmation of the chemical structure of this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) is the gold standard.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio of the parent ion and its fragments. This precision allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound (C₆H₆O₅S), the theoretical exact mass can be calculated and compared to the experimentally measured mass. This comparison helps to confirm the molecular formula and distinguish it from other compounds with the same nominal mass. Tandem mass spectrometry (MS/MS) experiments on an HRMS instrument provide detailed structural information through the analysis of fragmentation patterns. creative-biostructure.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy is a powerful, non-invasive technique for elucidating the detailed structure of molecules in solution. creative-biostructure.comnih.gov For this compound, ¹H NMR and ¹³C NMR are the most common experiments.

¹H NMR: Provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling. The aromatic protons of the benzene (B151609) ring will appear in a specific region of the spectrum, and their splitting patterns can help to confirm the substitution pattern. The protons of the hydroxyl groups may also be observable, although their signals can be broad and may exchange with deuterium (B1214612) if a deuterated solvent is used.

¹³C NMR: Provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their chemical environment (e.g., aromatic, bonded to an oxygen or sulfur atom).

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between protons and carbons, providing definitive proof of the structure. creative-biostructure.com

A study combining high-field NMR and mass spectrometry was used to reveal the internal structure of deuterated docosahexaenoic acid, showcasing the power of these combined techniques for detailed structural analysis. nih.gov

X-Ray Fluorescence (XRF) for Elemental Composition Analysis

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. solids-solutions.com It is particularly useful for identifying the presence of heavier elements. In the context of this compound, XRF can be used to confirm the presence of sulfur.

The sample is irradiated with high-energy X-rays, which causes the ejection of inner-shell electrons from the atoms. Electrons from higher energy levels then drop to fill the vacancies, emitting secondary X-rays with energies characteristic of each element. By detecting these fluorescent X-rays, the elemental composition of the sample can be determined.

While XRF is excellent for qualitative and quantitative analysis of many elements, it should be noted that it may have limitations in detecting lighter elements like sodium, especially at low concentrations. researchgate.net For a comprehensive elemental analysis of an organic compound like this compound, XRF would primarily serve to confirm the presence of sulfur. The technique is often used for the analysis of inorganic materials, but it can be applied to organic samples as well. shu.ac.uk The preparation of the sample, for instance, by creating a fused bead with a lithium borate (B1201080) flux, is a critical step for obtaining accurate and reproducible results. shu.ac.ukgig.eu

Table 2: Summary of Spectroscopic Techniques for this compound Analysis

| Technique | Information Provided | Application |

| Visible Spectrophotometry | Quantitative information on colored species. | Monitoring reactions involving colored derivatives of this compound. nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass and elemental composition. creative-biostructure.com | Structural confirmation and identification. ebi.ac.uk |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed molecular structure and connectivity. creative-biostructure.comnih.gov | Unambiguous structural elucidation. |

| X-Ray Fluorescence (XRF) | Elemental composition, particularly for heavier elements like sulfur. solids-solutions.com | Confirmation of the presence of sulfur. |

Theoretical and Computational Studies of 2,3 Dihydroxybenzenesulfonate

Quantum Chemical Calculations on Molecular Structure and Reactivity

Quantum chemical calculations are employed to model the electronic structure of molecules, from which a wide range of properties can be derived. These in silico approaches have become indispensable for predicting molecular behavior and guiding experimental work. nih.gov

Density Functional Theory (DFT) for Electronic and Optical Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govnccr-marvel.ch It is particularly effective for predicting the geometric and electronic properties of organic compounds. For 2,3-dihydroxybenzenesulfonate, DFT calculations can elucidate key characteristics that govern its reactivity and spectroscopic behavior.

Theoretical studies, though not extensively published specifically for the 2,3-isomer, are commonly performed for related compounds. For instance, DFT has been used to study the structural and electronic properties of various chromone (B188151) derivatives and other complex organic molecules. nih.govplos.org Such calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and then computing various electronic descriptors.

Key electronic properties that can be determined using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more likely to be reactive. Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis spectra) by calculating the energies of electronic transitions from the ground state to various excited states. plos.org These theoretical spectra can then be compared with experimental data to confirm the molecular structure and understand its photophysical properties.

Table 1: Theoretically Computable Properties of this compound using DFT

| Property | Description | Significance |

| Optimized Molecular Geometry | The three-dimensional arrangement of atoms with the lowest potential energy. | Provides bond lengths, bond angles, and dihedral angles, forming the basis for all other calculations. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; represents the ability to donate an electron. | Higher HOMO energy indicates a better electron donor. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; represents the ability to accept an electron. | Lower LUMO energy indicates a better electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO levels. | Indicates chemical reactivity, polarizability, and the energy of the lowest-energy electronic transition. |

| Mulliken Atomic Charges | Distribution of electron density among the atoms in the molecule. | Helps to identify electrophilic and nucleophilic sites within the molecule. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the electron density surface. | Visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. |

| UV-Vis Absorption Maxima (λmax) | Calculated wavelengths of maximum light absorption corresponding to electronic transitions. | Predicts the optical properties of the compound and aids in the interpretation of experimental spectra. nih.gov |

This table represents typical data obtained from DFT calculations; specific values for this compound would require dedicated computational studies.

Prediction of Reaction Mechanisms and Transition States

Quantum chemical calculations are a cornerstone for elucidating the intricate pathways of chemical reactions. rsc.org By mapping the potential energy surface of a reaction, these methods can identify reactants, products, intermediates, and, crucially, the transition states that connect them. nih.gov The ability to calculate the energy barriers (activation energies) associated with these transition states allows chemists to predict the most likely reaction pathways and understand reaction kinetics. nih.govrsc.org

For this compound, this predictive power could be applied to several areas:

Synthesis: Modeling the final steps of its synthesis, for example, the sulfonation of catechol, could help optimize reaction conditions by identifying the lowest energy pathway and potential side-products.

Degradation: Predicting the mechanism of its enzymatic or chemical degradation is vital for understanding its biological activity and environmental fate. For instance, DFT has been used to study the mechanism of dioxygenase enzymes that hydroxylate aromatic compounds, a process that could be relevant to the metabolism of this compound. researchgate.net

Reactivity: Calculations can predict how this compound will react with other molecules, such as radicals or electrophiles, by modeling the transition states of various possible reactions.

The process often involves using methods like the Artificial Force Induced Reaction (AFIR) to explore potential reaction pathways comprehensively. nih.gov While specific mechanistic studies on this compound are not prominent in the literature, the computational frameworks are well-established and could provide significant insights into its chemical behavior. rsc.orgmit.edu

Molecular Dynamics Simulations of Interactions with Solvents and Biomolecules

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time, revealing detailed information about dynamic processes, intermolecular interactions, and conformational changes.

For this compound, MD simulations can be particularly insightful for understanding its behavior in biological and environmental contexts:

Solvation: Simulations can model the interaction of a single this compound molecule with a large number of solvent molecules, typically water. This reveals the structure of the solvation shell, the number and lifetime of hydrogen bonds formed between the solute's hydroxyl and sulfonate groups and the surrounding water, and the effect of the solute on the local water structure. newswise.commdpi.com This information is critical for understanding its solubility and transport properties.

Interaction with Biomolecules: MD simulations can be used to study how this compound binds to proteins, such as enzymes or transport proteins. By placing the molecule near a protein's active or allosteric site in a simulated aqueous environment, researchers can observe the binding process, determine the preferred binding orientation, and calculate the binding free energy. This can help to elucidate its mechanism of action or potential as an enzyme inhibitor.

Although specific MD simulation studies focusing on this compound are scarce, the methodologies are widely applied to similar molecules, providing a clear blueprint for how such investigations would be conducted. researchgate.net

Environmental Fate Modeling and Prediction of Transformation Products

Environmental fate modeling uses computational approaches to predict how a chemical will move and transform in the environment. rsc.orgresearchgate.net These models integrate a compound's physicochemical properties with environmental parameters to estimate its distribution across different compartments (air, water, soil, sediment) and its persistence. researchgate.net

A key component of fate modeling is the prediction of transformation products (TPs), which are new compounds formed from the chemical or biological degradation of the parent molecule. whiterose.ac.uk These TPs can sometimes be more mobile or toxic than the original compound. For this compound, its structure suggests several potential transformation pathways in the environment:

Biodegradation: Microorganisms in soil and water may utilize the compound as a carbon source. Common degradation pathways for catechols and sulfonated aromatics include hydroxylation, ring cleavage (by dioxygenase enzymes), and desulfonation.

Photodegradation: The aromatic ring suggests susceptibility to transformation upon exposure to UV radiation, especially in the presence of photosensitizers in surface waters. Studies on catechol have shown that its degradation can be influenced by mineral surfaces and UV light. nih.gov

Oxidation: Chemical oxidation can occur via reaction with naturally occurring oxidants like hydroxyl radicals.

Predictive models, such as expert systems (e.g., CATABOL) and quantitative structure-activity relationship (QSAR) models, can be used to estimate the likelihood of these transformations and identify potential TPs. whiterose.ac.uk

Table 2: Plausible Transformation Products of this compound Predicted by Environmental Fate Models

| Transformation Process | Plausible Transformation Product(s) | Chemical Formula of Product | Notes |

| Desulfonation | Catechol (1,2-Dihydroxybenzene) | C₆H₆O₂ | Removal of the sulfonic acid group, a common microbial degradation step for sulfonated aromatics. |

| Oxidative Ring Cleavage | Muconic acid derivatives | C₆H₆O₄ (Parent muconic acid) | Enzymatic cleavage of the aromatic ring between or adjacent to the hydroxyl groups. |

| Further Hydroxylation | 1,2,3-Trihydroxybenzene (Pyrogallol) or 1,2,4-Trihydroxybenzene | C₆H₆O₃ | Addition of another hydroxyl group to the aromatic ring, often a precursor to ring cleavage. |

| Oxidation | 3-Sulfobenzoquinone | C₆H₄O₄S | Oxidation of the catechol moiety to a quinone, which can be a reactive intermediate. |

This table lists hypothetical transformation products based on known degradation pathways for structurally related compounds. whiterose.ac.uknih.govcore.ac.uk Their actual formation would need to be confirmed experimentally.

Broader Research Implications and Future Directions

Innovations in Green Chemistry and Sustainable Synthesis

The synthesis of functionalized chemicals is increasingly guided by the principles of green chemistry, which prioritize the reduction of hazardous substances and the use of sustainable methods. The production of sulfonated catechols is evolving to meet these standards.

Recent research has demonstrated environmentally friendly routes for synthesizing related compounds. For instance, a derivative, barium 5-(tert-butyl)-2,3-dihydroxybenzenesulfonate, has been prepared through the direct sulfonation of 4-tert-butylcatechol (B165716) with concentrated sulfuric acid. mdpi.com This method is highlighted as a green and atom-economic process that is solvent-free, providing the product in high yield after a simple purification step involving water. mdpi.com Such a procedure is considered inexpensive and scalable, making it suitable for potential industrial production. mdpi.com

Other sustainable strategies are also being explored for the sulfonation of aromatic compounds. These include the use of sodium sulfite (B76179) in an aqueous medium, which avoids hazardous reagents and organic solvents, particularly for substrates that can readily tautomerize. rsc.org Additionally, solid-supported catalysts like silica-supported perchloric acid (SiO2/HClO4) and potassium bisulfate (SiO2/KHSO4) have been used with sodium bisulfite for the sulfonation of various aromatic compounds under solvent-free microwave irradiation. ajgreenchem.com This approach drastically reduces reaction times and increases product yields. ajgreenchem.com The development of such methods signals a shift away from harsher, traditional sulfonation techniques that often involve volatile and toxic reagents. ajgreenchem.comresearchgate.net

Future research on 2,3-dihydroxybenzenesulfonate will likely focus on optimizing these green synthesis routes. This includes exploring solid acid catalysts, ionic liquids, and electro-oxidation methods to further improve sustainability and efficiency. researchgate.netbeilstein-journals.org

Table 1: Comparison of Conventional and Green Sulfonation Methods

| Parameter | Conventional Methods (e.g., SO3, Chlorosulfuric Acid) | Emerging Green Methods |

|---|---|---|

| Reagents | Often hazardous, corrosive, and volatile (e.g., sulfur trioxide, oleum). ajgreenchem.com | Less hazardous alternatives (e.g., sodium sulfite, sulfuric acid, solid acids). mdpi.comrsc.orgajgreenchem.com |

| Solvents | Often requires organic solvents. | Solvent-free or uses water as a benign solvent. mdpi.comrsc.orgrsc.org |

| Conditions | Can require harsh temperatures and pressures. researchgate.net | Milder reaction conditions, often enhanced by microwaves or catalysis. ajgreenchem.com |

| Byproducts | Can produce significant hazardous waste. | Reduced waste generation, aligning with atom economy principles. mdpi.com |

| Catalyst | May not use a catalyst or may use difficult-to-handle Lewis acids. | Employs reusable heterogeneous catalysts for easier separation and recycling. ajgreenchem.comjournaljpri.com |

Perspectives in Environmental Remediation Technologies

The dual functionality of sulfonated catechols makes them promising candidates for environmental remediation applications, particularly for the removal of pollutants from water. The sulfonic acid group enhances water solubility, while the catechol moiety provides strong chelation sites for heavy metal ions.

Research has shown that polymers functionalized with sulfonated catechol groups are effective for the selective removal of metal ions. mdpi.com The sulfonic acid group, a well-known functionality in ion-exchange resins, provides selectivity for certain cations based on charge and ionic radius. nih.gov Hyper-cross-linked polymers bearing sulfonic acid groups have demonstrated excellent selectivity for strontium (Sr) and cesium (Cs) ions even in solutions with high concentrations of competing ions like sodium and potassium, pointing to their potential for remediating brackish water. nih.govacs.org Similarly, sulfonated cellulose (B213188) has been shown to have a high affinity and strong adsorbability for heavy metal ions like lead(II), copper(II), and iron(III). researchgate.netresearchgate.net The modification of materials like alkali lignin (B12514952) with catechol has also been explored to enhance the removal of Cr(VI) from wastewater by providing both adsorption sites and electron-donating capabilities for reduction. mdpi.com

Beyond metal sequestration, sulfonated materials are being developed to adsorb organic pollutants. Highly sulfonated hyper-cross-linked polymers are being investigated as efficient adsorbents for removing antibiotics like ciprofloxacin (B1669076) from water through ionic interactions. bohrium.com

Future work on this compound in this area could involve its immobilization onto various supports, such as polymers, silica, or carbon nanotubes, to create novel adsorbents. mdpi.commdpi.com These functionalized materials could be tailored for the selective removal of specific heavy metals or organic contaminants from industrial wastewater, combining the ion-exchange properties of the sulfonate group with the strong chelating and redox capabilities of the 2,3-dihydroxybenzene structure. nih.govmdpi.com

Advances in Biocatalysis and Synthetic Biology Applications

While traditional chemical synthesis routes for compounds like this compound are being made greener, the fields of biocatalysis and synthetic biology offer pathways to produce specialty chemicals in a highly sustainable manner. These approaches often use renewable feedstocks and operate under mild, aqueous conditions. nih.govoup.com

Direct biocatalytic synthesis of functionalized catechols has been achieved using recombinant microorganisms. researchgate.netrsc.org For example, Escherichia coli engineered to express toluene (B28343) dioxygenase (TDO) and dihydrocatechol dehydrogenase (DHCD) can produce various catechols directly from simple aromatic precursors. rsc.org This biological manufacturing route is presented as a green alternative to traditional chemical methods, which are often arduous and low-yielding. researchgate.net

Synthetic biology expands on this by enabling the design and construction of entirely new metabolic pathways in microbial hosts for the production of target molecules. nih.govmdpi.comfrontiersin.org This "bottom-up" approach can be used to convert simple carbon sources, such as glucose derived from biomass, into valuable chemicals. oup.commdpi.com While challenging, synthetic biology is increasingly seen as a viable route for producing specialty chemicals that are difficult to make using traditional petrochemical synthesis. thechemicalengineer.com

A future research direction for this compound would be the development of a biocatalytic or synthetic biology route for its production. This could involve:

Enzyme Discovery and Engineering : Identifying or engineering enzymes, such as hydroxylases and sulfotransferases, that can selectively act on a benzene (B151609) or phenol (B47542) precursor to add the hydroxyl and sulfonate groups at the desired positions. nih.govacs.org

Pathway Construction : Assembling the necessary genes for these enzymes into a suitable microbial host, such as E. coli or yeast. oup.com

Metabolic Engineering : Optimizing the host's metabolism to direct the flow of carbon toward the production of this compound, thereby increasing titer, rate, and yield. nih.gov

Potential in Advanced Material Science and Energy Technologies

The inherent redox properties of the catechol group make this compound and its derivatives highly attractive for applications in material science and energy storage. Catechols can undergo a reversible two-electron oxidation process, which allows for the storage of a high density of energy. mdpi.com This property makes them promising materials for electrochemical power sources like batteries and supercapacitors. mdpi.comfrontiersin.org

The addition of a sulfonate group is particularly advantageous for these applications. It enhances the solubility of the molecule in aqueous electrolytes, which is crucial for systems like redox flow batteries. mdpi.com Flow batteries are well-suited for large-scale grid energy storage due to their decoupled power and energy densities. google.commit.edu The use of soluble organic active materials like sulfonated catechols could lead to cheaper and more sustainable flow batteries. google.com For example, a related compound, 3,5-pyrocatecholdisulfonate (Tiron), is already being considered as a promising catholyte for organic flow batteries. mdpi.com

Furthermore, sulfonated catechols can be used to create advanced functional polymers. When incorporated into a conductive polymer matrix like poly(3,4-ethylenedioxythiophene) (PEDOT), sulfonated polycatechols can act as anionic, redox-active dopants. mdpi.comacs.orgacs.org This creates a composite material with significantly enhanced energy storage capacity compared to the conductive polymer alone. acs.orgacs.org The sulfonate groups help to anchor the redox-active polycatechol within the polymer matrix through coulombic forces, improving cycling stability. acs.orgacs.org Research on these composites has shown improved capacity and stability, with values reaching 95 mAh·g⁻¹ and maintaining 57% of capacity after 1000 cycles in one study. semanticscholar.orgnih.gov The electrochemical properties of these materials can be finely tuned by optimizing deposition conditions and morphology. mdpi.comsemanticscholar.org

Future research will likely explore the specific electrochemical properties of this compound and its polymers. Investigations will focus on its potential as a catholyte in aqueous redox flow batteries and its use as a monomer for synthesizing novel redox-active polymers for high-performance supercapacitors and batteries. science24.comrsc.org

Q & A

Q. What analytical techniques are critical for quantifying 2,3-Dihydroxybenzenesulfonate and its degradation products in environmental samples?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) to track the parent compound's disappearance and UV-Vis spectroscopy to monitor absorption spectral changes. Measure total organic carbon (TOC) to assess mineralization efficiency and ion chromatography to quantify sulfate ion formation. These methods help distinguish between desulfonation and ring-cleavage pathways .

Q. How should researchers handle and prepare this compound for laboratory experiments?

- Methodological Answer : Dissolve the compound in inert gas-purged solvents like ethanol or DMSO to prevent oxidation. Prepare stock solutions at ≥10 mg/ml and store under inert conditions. For stability studies, monitor pH changes during degradation experiments, as acidic conditions may accelerate oxidative processes .

Advanced Research Questions

Q. What experimental designs optimize the mineralization efficiency of this compound using advanced oxidation processes (AOPs)?

- Methodological Answer : Combine TiO2 photocatalysis with ozonation (O3/TiO2/UV) to exploit synergistic effects. Monitor TOC reduction rates and sulfate ion generation to evaluate efficiency. Comparative studies show combined methods achieve higher mineralization than individual techniques (e.g., O3/UV or TiO2/UV alone), with partial ring-cleavage occurring even without desulfonation .

Q. How can contradictions in proposed degradation pathways be resolved?

- Methodological Answer : Perform time-resolved analyses to correlate sulfate ion release with parent compound degradation. If sulfate levels lag behind the disappearance of this compound, it suggests ring-cleavage precedes desulfonation. Use LC-MS to identify intermediate products (e.g., hydroxylated aromatic fragments) and validate mechanistic hypotheses .

Q. What in vitro models are suitable for studying the bioactivity of this compound derivatives?

- Methodological Answer : Use endothelial cell cultures to assess vasoactive mediator synthesis (e.g., nitric oxide) or anti-inflammatory activity. For derivatives like calcium dobesilate (structurally analogous to 2,5-dihydroxybenzenesulfonate), employ fluorescence-based assays to quantify oxidative stress modulation .

Q. How do structural isomerism (e.g., 2,3- vs. 2,5-dihydroxybenzenesulfonate) influence degradation kinetics and pathways?

- Methodological Answer : Compare isomer-specific degradation rates under identical AOP conditions. For example, 2,5-dihydroxybenzenesulfonate may exhibit faster mineralization due to hydroxyl group positioning favoring radical attack. Use computational modeling (DFT) to predict reactive sites and validate with experimental data .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing synergistic effects in combined AOPs?